Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-11-4(8)2-3-5(9)7-6(10)12-3/h3H,2H2,1H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZBSLMPZRIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of thiazolidine-2,4-dione with methyl bromoacetate under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:
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Saponification : Reaction with NaOH/EtOH produces 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid.
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Aminolysis : Substitution with amines (e.g., benzylamine) forms amide derivatives, such as N-benzyl-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide .
Reaction Conditions and Outcomes:
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (1M) | Ethanol, reflux, 4h | Carboxylic acid derivative | 85–92 | |
| Benzylamine | DCM, RT, 12h | N-Benzylacetamide | 78 |
Cycloaddition and Ring-Opening Reactions
The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For instance:
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Reaction with acrylonitrile forms a spiro-thiazolidinone-isoxazoline hybrid .
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Ring-opening with hydrazine yields 5-hydrazinylidene-thiazolidinone intermediates .
Key Data:
| Dipolarophile | Catalyst | Product Structure | Application | Reference |
|---|---|---|---|---|
| Acrylonitrile | CuI, DIPEA | Spirocyclic adduct | Antimicrobial scaffolds | |
| Phenylacetylene | RuCl₃ | Fused thiazole-triazole derivative | Anticancer agents |
Ester Functionalization
The methyl ester undergoes transesterification with alcohols (e.g., ethanol, isopropanol) under acid catalysis:
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Ethyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is synthesized in 90% yield using H₂SO₄/EtOH .
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Reaction with glycerol produces biodegradable polyesters for drug delivery systems.
Biochemical Interactions
The compound modulates enzymatic activity through covalent or non-covalent interactions:
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PPAR-γ Agonism : Binds to peroxisome proliferator-activated receptors, enhancing insulin sensitivity (EC₅₀ = 1.2 μM) .
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EGFR Inhibition : Competes with ATP in the kinase domain (IC₅₀ = 87–125 nM) .
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Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 12.4 μM) .
Biochemical Data:
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| PPAR-γ | Luciferase reporter | 1.2 μM | |
| EGFR kinase | MTT assay | 87 nM | |
| DPPH radical | Spectrophotometric | 12.4 μM |
Condensation Reactions
The active methylene group adjacent to the thiazolidinone ring participates in Knoevenagel condensations:
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Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms 5-arylidene derivatives .
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Products exhibit enhanced antibacterial activity (MIC = 3.91–15.6 μg/mL against S. aureus) .
Representative Example:
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5-(4-Fluorobenzylidene)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Coordination Chemistry
The sulfur and carbonyl groups act as ligands for transition metals:
Scientific Research Applications
Anticancer Activity
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate has been investigated for its anticancer properties, particularly in the synthesis of novel derivatives that exhibit significant antiproliferative activity against various cancer cell lines.
- Synthesis and Testing : Recent studies have synthesized thiazolidinone derivatives from this compound and evaluated their activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer). For instance, compounds derived from this scaffold showed GI50 values ranging from 1.10 µM to 10.00 µM against these cell lines, indicating promising anticancer potential .
- Case Study : In a study published in the Journal of Research in Pharmacy, a series of thiazolidinone derivatives were synthesized and screened for their anticancer activity. Among them, specific compounds demonstrated high inhibition rates against leukemia and CNS cancer cell lines, with notable IC50 values highlighting their efficacy as potential anticancer agents .
Antibacterial Activity
The compound also exhibits significant antibacterial properties. Various derivatives of thiazolidine-2,4-dione have been synthesized and tested for their antibacterial efficacy.
- Mechanism of Action : The antibacterial activity of these compounds is believed to be linked to their ability to inhibit bacterial growth through different mechanisms. For example, some derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.49 mg/L against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis, suggesting a strong potential for development into new antibacterial agents .
- Research Findings : A study reported the synthesis of new thiazolidine derivatives that were tested against various bacterial strains. The results indicated that many of these compounds exhibited potent antibacterial activity comparable to established antibiotics like oxacillin and cefuroxime .
Summary Table of Biological Activities
| Activity Type | Compound Derivatives | Target Cell Lines/Bacteria | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Thiazolidinone derivatives | MCF-7, HT-29, A-549 | GI50: 1.10 - 10.00 µM |
| Antibacterial | Thiazolidine derivatives | Micrococcus luteus, Bacillus subtilis | MIC: 0.49 mg/L |
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting bacterial enzymes, leading to the disruption of essential cellular processes in bacteria . The compound may also modulate various signaling pathways involved in inflammation and metabolic regulation .
Comparison with Similar Compounds
Computational and Analytical Validation
- NMR and Elemental Analysis : Consistent correlation between calculated and observed $^{13}$C NMR shifts (e.g., 167.5–175.6 ppm for carbonyl groups) confirms structural integrity .
- RM1 Semi-Empirical Methods: Used to validate conformations of compounds 28–65, ensuring stability of hydrazone and thiazolidinone moieties .
Biological Activity
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure is characterized by a thiazolidine ring with two keto groups at positions 2 and 4. The synthesis typically involves the reaction of thiazolidine-2,4-dione with methyl bromoacetate under basic conditions, yielding the desired ester with a molecular formula of C₆H₇NO₄S .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it inhibits bacterial growth by disrupting essential cellular processes, likely through the inhibition of bacterial enzymes .
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 3.91 mg/L |
| Escherichia coli | High | 3.91 mg/L |
| Bacillus subtilis | Low | >10 mg/L |
Anticancer Activity
In addition to its antibacterial effects, this compound has been evaluated for its anticancer potential. Studies have shown that derivatives of thiazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives displayed significant inhibitory activity against leukemia cells (HL-60) and CNS cancer (SF-295) .
Case Study: Anticancer Efficacy
A notable study synthesized several thiazolidine derivatives, including this compound. These compounds were tested against human tumor cell lines (HeLa, HT29, A549). The results indicated that some derivatives had lower IC₅₀ values compared to standard chemotherapeutics like irinotecan, suggesting promising anticancer activity .
Table 2: IC₅₀ Values Against Cancer Cell Lines
| Cell Line | Compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| HeLa | 15 | 30 |
| HT29 | 20 | 35 |
| A549 | 18 | 25 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through intrinsic and extrinsic signaling pathways.
- Cell Cycle Arrest : Some studies suggest it may cause cell cycle arrest in specific phases, leading to reduced proliferation .
Q & A
Q. How do steric and electronic effects of substituents impact metabolic stability in vivo?
- Methodological Answer : Ethoxy groups (e.g., Compound 32) enhance metabolic stability by reducing CYP450 oxidation, while electron-deficient 2-bromo derivatives may form reactive intermediates. Assess stability via liver microsome assays (e.g., t >60 minutes indicates suitability for in vivo studies) .
Notes
- Crystallography : Use SHELXL for refinement, ensuring R-factor <0.05 and data-to-parameter ratio >10 .
- Synthesis Optimization : Screen solvents (DMF, ethanol) and catalysts (TsOH, NaOAc) to maximize yields .
- Bioactivity Testing : Include positive controls and statistical validation (e.g., ANOVA with p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
